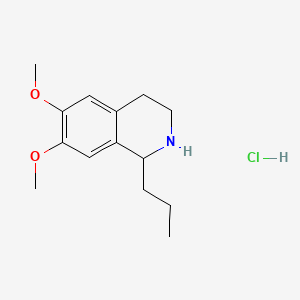

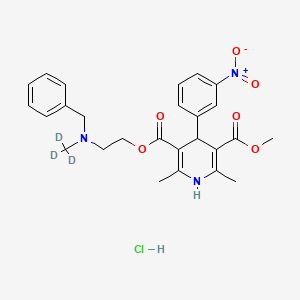

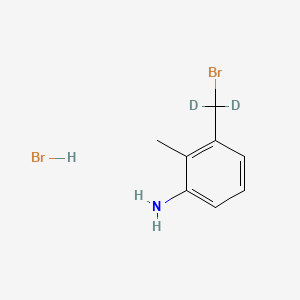

![molecular formula C12H12N4 B563264 2-Amino-3-(méthyl-d3)-4-méthyl-3H-imidazo[4,5-f]quinoline CAS No. 82050-11-1](/img/structure/B563264.png)

2-Amino-3-(méthyl-d3)-4-méthyl-3H-imidazo[4,5-f]quinoline

Vue d'ensemble

Description

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline, also known as IQ, is a type of heterocyclic aromatic amine (HCA). It is a class of mutagenic/carcinogenic harmful compounds mainly found in high-protein thermally processed foods and polluted environments . It is a light tan crystalline solid or tan powder .

Molecular Structure Analysis

The molecular formula of IQ is C11H10N4 . It has an average mass of 198.224 Da and a monoisotopic mass of 198.090546 Da .Chemical Reactions Analysis

IQ may be sensitive to prolonged exposure to heat. It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light. This compound is rapidly degraded by dilute hypochlorite .Physical And Chemical Properties Analysis

IQ is sensitive to light and air and is insoluble in water . It may emit potentially toxic fumes when involved in a fire .Applications De Recherche Scientifique

Études toxicologiques

La 2-amino-3-méthylimidazo[4,5-f]quinoline (IQ) est une amine hétérocyclique (HCA) courante que l'on trouve dans les aliments transformés thermiquement riches en protéines et les environnements contaminés . Il a été démontré qu'elle déclenchait des dommages au foie en inhibant l'autophagie et en induisant un stress du réticulum endoplasmique chez le poisson zèbre . Cela en fait un composé précieux pour l'étude de l'hépatotoxicité et des mécanismes de dommages au foie .

Études de cancérogénicité et de mutagénicité

L'IQ est un composé mutagène et cancérogène . Cela le rend utile dans la recherche sur le cancer et les mutations génétiques. Il peut être utilisé pour étudier les mécanismes de la cancérogenèse et de la mutagénèse, et pour tester les médicaments anticancéreux et antimutagènes potentiels .

Recherche sur la sécurité alimentaire

Étant donné que l'IQ se trouve couramment dans les aliments transformés thermiquement riches en protéines, il est souvent utilisé dans la recherche sur la sécurité alimentaire . Des études peuvent examiner les conditions dans lesquelles l'IQ se forme dans les aliments, comment il peut être détecté et quantifié, et comment sa formation peut être empêchée ou réduite .

Études de contamination environnementale

L'IQ se trouve également dans les environnements contaminés . Cela en fait un composé utile pour étudier la contamination et la pollution environnementales. Il peut être utilisé pour étudier les sources et les effets de la contamination environnementale, et pour tester des méthodes de prévention et de remédiation de la pollution .

Recherche pharmaceutique

La quinoline, qui fait partie de la structure de l'IQ, est une échafaudage vital pour les pistes de la découverte de médicaments

Mécanisme D'action

Target of Action

It is known to interact with various cellular components, leading to changes in cell behavior .

Mode of Action

This compound is known to inhibit autophagy and induce endoplasmic reticulum stress (ERS) in cells . It upregulates the expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), both of which are related to ERS . It also decreases the protein expression of autophagy-related 5 (Atg5)-Atg12, Beclin1, and LC3-II, and increases the protein expression of p62, suggesting that it inhibits autophagy .

Biochemical Pathways

The compound affects the ERS pathway and autophagy pathway. ERS is a cellular stress response related to the endoplasmic reticulum. When ERS is induced, it can lead to cell death if the stress is too severe or prolonged. Autophagy is a process by which cells recycle their own components to provide necessary building blocks for maintaining cellular functions and adapting to changing conditions .

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .

Result of Action

The compound’s action results in liver damage, as evidenced by histopathological and ultrastructural analysis showing damaged hepatocytes . It induces apoptosis of liver cells, with increased expression of apoptosis factor genes and decreased expression of Bcl-2 protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is found in high-temperature cooked meats and tobacco smoke . The compound’s effects may be influenced by the concentration of the compound in the environment, the presence of other compounds, and the specific conditions of the cellular environment .

Safety and Hazards

IQ is a harmful substance and possesses potential carcinogenicity and mutagenicity for humans . It may emit potentially toxic fumes when involved in a fire . It’s important to protect this chemical from exposure to light, keep the container tightly closed under an inert atmosphere, and store under refrigerated temperatures .

Analyse Biochimique

Biochemical Properties

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline plays a significant role in biochemical reactions, particularly in the context of its mutagenic and carcinogenic effects. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP1A2, which metabolizes the compound into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer . Additionally, the compound can inhibit autophagy and induce endoplasmic reticulum stress, as observed in zebrafish studies .

Cellular Effects

The effects of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline on cells are profound. It has been shown to induce apoptosis in liver cells by increasing the expression of apoptosis-related genes and decreasing the expression of anti-apoptotic proteins like Bcl-2 . The compound also affects cell signaling pathways, such as the unfolded protein response (UPR) pathway, which is activated due to endoplasmic reticulum stress . Furthermore, it influences gene expression by upregulating stress-related genes and downregulating genes involved in autophagy .

Molecular Mechanism

At the molecular level, 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline exerts its effects through several mechanisms. It undergoes metabolic activation by CYP1A2, leading to the formation of N-hydroxy derivatives. These derivatives can be further esterified to form reactive species that bind to DNA, causing mutations . The compound also induces endoplasmic reticulum stress by upregulating proteins like GRP78 and CHOP, which are involved in the UPR pathway . Additionally, it inhibits autophagy by decreasing the expression of autophagy-related proteins such as Atg5 and Beclin1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline change over time. Studies have shown that chronic exposure to the compound leads to an increase in phase II detoxifying enzymes, such as glutathione S-transferase and NADPH: Quinone oxidoreductase . Acute exposure results in a significant increase in the expression and activity of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2 . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline vary with different dosages in animal models. At low doses, the compound can induce phase II detoxifying enzymes, promoting detoxification pathways . At high doses, it can cause significant toxicity, including liver damage and increased incidence of tumors . The compound’s mutagenic and carcinogenic effects are dose-dependent, with higher doses leading to more severe adverse effects.

Metabolic Pathways

2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is involved in several metabolic pathways. It is primarily metabolized by CYP1A2 through N-hydroxylation, followed by esterification to form reactive intermediates . These intermediates can form DNA adducts, leading to mutations and carcinogenesis. The compound also interacts with other enzymes, such as N-acetyltransferase and sulfotransferase, which further modify its metabolites .

Transport and Distribution

Within cells and tissues, 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the endoplasmic reticulum, where it exerts its toxic effects . The compound’s distribution within tissues is influenced by its interactions with binding proteins and transporters.

Subcellular Localization

The subcellular localization of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it induces stress responses and inhibits autophagy . It can also localize to the nucleus, where it forms DNA adducts and causes mutations . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Propriétés

IUPAC Name |

4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWMIJIGUYNAY-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675576 | |

| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82050-11-1 | |

| Record name | 3H-Imidazo[4,5-f]quinolin-2-amine, 4-methyl-3-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

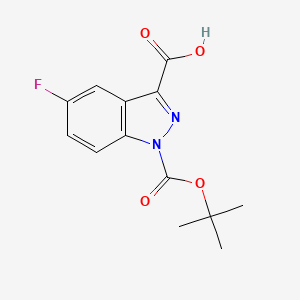

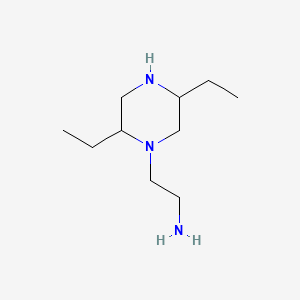

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)